6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl. It is a derivative of tetrahydroisoquinoline, featuring a fluorine atom at the 6th position and a methyl group at the 1st position of the isoquinoline ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiqs are known to exert their effects through a variety of biochemical pathways, leading to downstream effects on cellular function .
Result of Action
Thiqs are known to have diverse biological activities, suggesting that they may have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an appropriate amine with an aldehyde in the presence of an acid catalyst.
Introduction of Fluorine Atom: The fluorination step can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 6th position.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol solvents.
Substitution: Halides (e.g., iodomethane), alkylating agents, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted isoquinolines with different functional groups.
Scientific Research Applications
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Lacks the methyl group at the 1st position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Lacks the fluorine atom at the 6th position.
6-Fluoro-isoquinoline hydrochloride: Lacks the tetrahydro modification.
Uniqueness: The presence of both the fluorine atom and the methyl group in this compound provides unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-10-3-2-9(11)6-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDAVOVMLHDUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333811-01-0 | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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